![molecular formula C18H20N2O3 B4718858 N-[3-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B4718858.png)
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide
Overview
Description
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide, also known as APB, is a synthetic compound that belongs to the class of anandamide uptake inhibitors. APB has been widely studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide works by inhibiting the uptake of anandamide, which is an endogenous ligand for the cannabinoid receptors. Anandamide is a neurotransmitter that is involved in various physiological processes, including pain, mood, and appetite. By inhibiting the uptake of anandamide, N-[3-(acetylamino)phenyl]-4-phenoxybutanamide increases the levels of anandamide in the brain, which leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has been shown to have anxiolytic and antidepressant effects in animal models. N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has also been shown to reduce pain sensitivity in animal models. The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide are mediated through the endocannabinoid system, which is involved in various physiological processes, including pain, mood, and appetite.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(acetylamino)phenyl]-4-phenoxybutanamide in lab experiments is its specificity for the anandamide uptake inhibitor. N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has been shown to have a high affinity for the anandamide uptake transporter, which makes it a useful tool for studying the endocannabinoid system. One limitation of using N-[3-(acetylamino)phenyl]-4-phenoxybutanamide in lab experiments is its potential toxicity. N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has been shown to be toxic at high doses, which limits its use in certain experiments.
Future Directions
There are several future directions for the study of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide. One direction is to study the potential therapeutic applications of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide in various medical conditions, including pain, anxiety, and depression. Another direction is to study the potential toxicity of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide at different doses and in different animal models. Additionally, future studies could focus on the development of more specific and potent anandamide uptake inhibitors.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, anxiety, and depression. N-[3-(acetylamino)phenyl]-4-phenoxybutanamide works by inhibiting the uptake of anandamide, an endogenous cannabinoid receptor ligand, which leads to increased levels of anandamide in the brain. This mechanism of action has been shown to have anxiolytic and antidepressant effects.
properties
IUPAC Name |
N-(3-acetamidophenyl)-4-phenoxybutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14(21)19-15-7-5-8-16(13-15)20-18(22)11-6-12-23-17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGFQKALXIYLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.